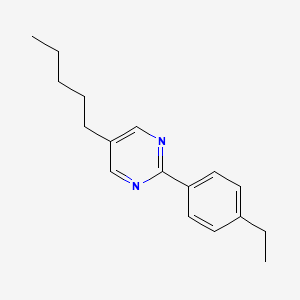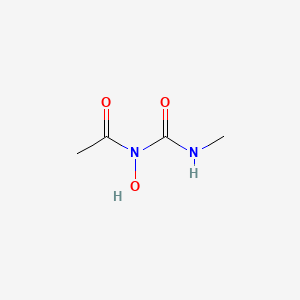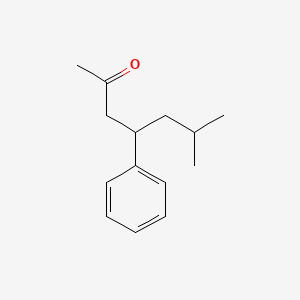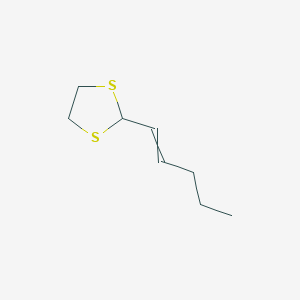
2-(Pent-1-EN-1-YL)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-1-EN-1-YL)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring and a pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-1-EN-1-YL)-1,3-dithiolane typically involves the reaction of a suitable dithiol with a pentenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process parameters, such as reaction time, temperature, and pressure, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-1-EN-1-YL)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or other reduced forms.
Substitution: The pentenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dithiols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
2-(Pent-1-EN-1-YL)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Pent-1-EN-1-YL)-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. Additionally, the compound may undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Penten-1-yl)furan: This compound shares the pentenyl group but has a furan ring instead of a dithiolane ring.
2-(1-Penten-1-yl)-1,3-dioxolane: Similar in structure but with a dioxolane ring.
2-(1-Penten-1-yl)thiophene: Contains a thiophene ring instead of a dithiolane ring.
Uniqueness
2-(Pent-1-EN-1-YL)-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the dithiolane ring’s properties are advantageous.
Properties
CAS No. |
108555-43-7 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-pent-1-enyl-1,3-dithiolane |
InChI |
InChI=1S/C8H14S2/c1-2-3-4-5-8-9-6-7-10-8/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
DEWXJMQQIFTIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


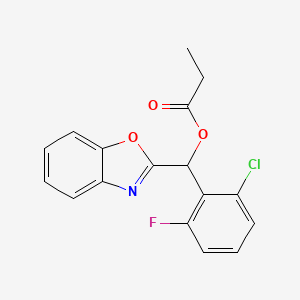

dimethylsilane](/img/structure/B14316059.png)
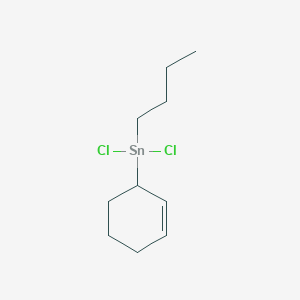
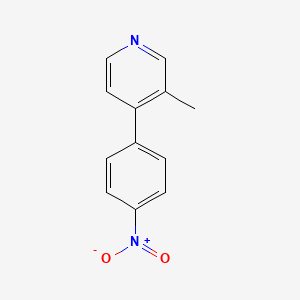
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
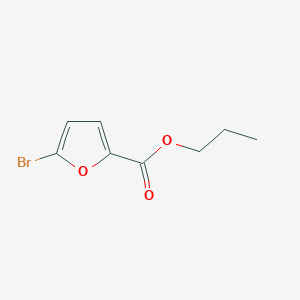
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
